2-Chloro-4-fluoro-5-nitropyridine

Description

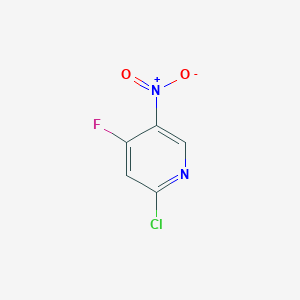

2-Chloro-4-fluoro-5-nitropyridine is a halogenated nitropyridine derivative characterized by a pyridine ring substituted with chlorine (position 2), fluorine (position 4), and a nitro group (position 5). Nitropyridines are often intermediates in synthesizing heterocyclic drugs due to their reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

2-chloro-4-fluoro-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMWWSWKKAAVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitropyridine typically involves the introduction of fluorine and nitro groups onto a chloropyridine precursor. One common method involves the reaction of 5-nitro-2-chloropyridine with anhydrous potassium fluoride in a solvent mixture of sulfolane and benzene. The reaction is carried out at room temperature for 20 minutes, followed by heating at 150°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alkoxides, thiolates, and amines.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or tetrabutylammonium fluoride (TBAF) are commonly used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products Formed

Nucleophilic Substitution: Products such as 2-methoxy-4-fluoro-5-nitropyridine and 2-amino-4-fluoro-5-nitropyridine.

Reduction: 2-Chloro-4-fluoro-5-aminopyridine.

Oxidation: Various oxidized pyridine derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-5-nitropyridine has several applications in scientific research:

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitropyridine depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, which critically influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituent Positions and Molecular Properties of Selected Compounds

Key Observations:

Substituent Position Effects :

- Nitro Group Position : Nitro at position 5 (as in 2-chloro-5-nitropyridin-4-amine ) enhances hydrogen bonding (N–H···O interactions), improving crystal packing . In contrast, nitro at position 3 (e.g., 2-chloro-5-fluoro-3-nitropyridine ) may increase electrophilicity at adjacent positions, favoring nucleophilic substitution.

- Halogen Placement : Chlorine at position 2 (common in all analogs) stabilizes the ring via inductive effects, while fluorine at position 4 (target compound) or 5 (e.g., 2-chloro-5-fluoro-3-nitropyridine ) modulates lipophilicity and metabolic stability.

Functional Group Interactions: The presence of NH₂ (as in 2-chloro-5-nitropyridin-4-amine ) enables hydrogen bonding networks (N–H···Cl and N–H···N), influencing solubility and solid-state stability .

Biological Activity

2-Chloro-4-fluoro-5-nitropyridine (CFNP) is a heterocyclic compound with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of chlorine, fluorine, and nitro substituents on the pyridine ring, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of CFNP, supported by data tables, case studies, and detailed research findings.

The molecular formula of CFNP is CClFNO, and it has a molecular weight of 175.56 g/mol. The compound is typically synthesized through nitration and halogenation reactions involving pyridine derivatives. Its structural characteristics allow it to interact with various biological targets, influencing its activity.

Antimicrobial Activity

Research indicates that CFNP exhibits notable antimicrobial properties against a range of bacteria. A study by Sunderaganesan et al. demonstrated that derivatives of chlorinated pyridines possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with cellular processes .

Table 1: Antimicrobial Activity of CFNP Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Streptococcus pneumoniae | 32 µg/mL |

Anticancer Activity

CFNP has also been investigated for its anticancer properties. In vitro studies have shown that CFNP can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The nitro group in CFNP may undergo bioreduction to form reactive intermediates that interact with DNA, leading to cytotoxic effects on cancer cells.

Case Study: Anticancer Effects

A study published in PLOS ONE examined the effects of CFNP on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Mechanistic studies revealed that CFNP activates caspase pathways, promoting apoptosis in treated cells .

The biological activity of CFNP is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : CFNP may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Membrane Permeability : The presence of halogen atoms enhances the lipophilicity of CFNP, facilitating its penetration through cellular membranes.

- Reactive Intermediates : The nitro group can be reduced to form reactive species that can covalently bind to biomolecules, leading to cellular damage.

Safety and Toxicity

While CFNP shows promising biological activities, its safety profile must be evaluated. Preliminary studies indicate potential cytotoxicity at high concentrations; thus, further investigation into its pharmacokinetics and toxicological effects is necessary before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.